Cephapirin is derived from cephalosporanic acid, a natural product obtained from the fungus Cephalosporium acremonium. It belongs to the class of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. Cephapirin is classified under the following categories:
The synthesis of cephapirin involves several steps. One common method includes acylating 7-aminocephalosporanic acid with 4-pyridylthioacetic acid chloride. This acid chloride can be synthesized by reacting 4-chloropyridine with mercaptoacetic acid in the presence of a base, followed by transformation into the acid chloride using phosphorus pentachloride.
Cephapirin has a complex molecular structure characterized by its beta-lactam ring fused to a thiazolidine ring. The chemical formula for cephapirin is , with a molecular weight of approximately 423.46 g/mol . The IUPAC name for cephapirin is:
Key structural features include:
Cephapirin exhibits bactericidal activity primarily through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This mechanism disrupts the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
Key reactions involving cephapirin include:
The mechanism of action for cephapirin involves its binding affinity to PBPs located in bacterial cell membranes. By inhibiting these proteins, cephapirin effectively prevents the synthesis of peptidoglycan, an essential component of bacterial cell walls. This leads to:
The primary target organisms include various strains of Staphylococcus and Clostridium perfringens, among others .
Cephapirin exhibits several notable physical and chemical properties:
Additional data includes:
Cephapirin is primarily utilized in veterinary medicine for treating infections in livestock due to its effectiveness against common pathogens. Its applications include:
Despite its discontinuation for human use in the United States, cephapirin remains an important compound within veterinary pharmacology due to its broad-spectrum antibacterial properties and effectiveness against resistant bacterial strains compared to traditional penicillins .
The discovery of cephalosporin antibiotics represents a landmark achievement in antimicrobial chemotherapy, originating from the isolation of Cephalosporium acremonium (now reclassified as Acremonium chrysogenum) from Sardinian coastal waters by Italian microbiologist Giuseppe Brotzu in 1945. His pioneering work demonstrated that culture filtrates from this fungus inhibited Salmonella typhi growth, sparking systematic investigation by Oxford researchers Edward Abraham and Guy Newton. By 1948, they had identified several antibiotic components, including cephalosporin C, characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring (7-aminocephalosporanic acid, 7-ACA) rather than the five-membered thiazolidine ring of penicillins [3] [7] [9].
Cephapirin (chemical name: (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[(pyridin-4-ylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) emerged as a semisynthetic derivative developed through side-chain modifications of the 7-ACA nucleus. This molecular engineering positioned it among the first-generation cephalosporins, a classification system introduced in the 1960s to categorize compounds based on their antimicrobial spectrum and temporal development. As a first-generation agent, Cephapirin shares core structural features with cefazolin, cephalothin, and cephalexin, characterized by: [1] [3] [5]
Table 1: Classification Framework for Cephalosporin Antibiotics [1] [3]
Generation | Representative Agents | Gram-Positive Spectrum | Gram-Negative Spectrum | β-Lactamase Stability |
---|---|---|---|---|
First | Cephapirin, Cefazolin, Cephalexin | Excellent (MSSA, Streptococci) | Moderate ("PEcK" organisms) | Staphylococcal penicillinases only |
Second | Cefoxitin, Cefuroxime, Cefaclor | Good (less than first-gen) | Improved (H. influenzae, Enterobacter) | Enhanced (including TEM-1) |
Third | Ceftriaxone, Cefotaxime, Ceftazidime | Variable (less than first-gen) | Excellent (including Pseudomonas for some) | High (excluding ESBLs and AmpC) |
Fourth/Fifth | Cefepime, Ceftaroline | Good (including MRSA for fifth-gen) | Broadest (including Pseudomonas and MDR strains) | Very high (including some AmpC) |
The structural determinants of Cephapirin's activity include the β-lactam-dihydrothiazine bicyclic core that enables binding to penicillin-binding proteins (PBPs) and a pyridin-4-ylthio acetyl side chain at the C7 position that enhances bacterial permeability. The C3 acetoxymethyl group contributes to its pharmacokinetic properties but also represents a site vulnerable to enzymatic hydrolysis by certain esterases. Unlike later-generation cephalosporins, first-generation agents like Cephapirin lack chemical modifications that confer stability against extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases, reflecting their historical position in antibiotic development [1] [6] [9].
Cephapirin served as a critical transitional molecule in the evolution of β-lactam therapeutics, bridging the gap between early penicillins and advanced-generation cephalosporins. Its development demonstrated key principles in structure-activity relationship (SAR) optimization that guided subsequent β-lactam research: [1] [4] [6]
Side-Chain Engineering: The acylation of the 7-ACA nucleus with the pyridin-4-ylthio acetyl group improved bacterial cell wall penetration compared to earlier cephalosporins, establishing the paradigm that C7 modifications primarily influence antibacterial spectrum and potency. This approach was later refined in second-generation cephalosporins to enhance Gram-negative coverage and in third-generation compounds to achieve anti-pseudomonal activity.
β-Lactamase Stability: While Cephapirin exhibited only modest stability against plasmid-encoded penicillinases, its vulnerability to chromosomal β-lactamases motivated chemical strategies to protect the β-lactam ring. This led to the development of β-lactamase inhibitors (e.g., clavulanic acid, sulbactam) and cephalosporins with sterically hindered side chains (e.g., cefotaxime's methoxyimino group) that could evade enzyme binding [1] [4].
Biosynthetic Innovations: Industrial production of Cephapirin relied on fermentation technology optimized for Acremonium chrysogenum, producing cephalosporin C as the precursor for chemical modification. This process accelerated advancements in bioprocess engineering, including precursor-directed biosynthesis and immobilized enzyme systems for 7-ACA production. The enzymatic deacylation of cephalosporin C using D-amino acid oxidase and glutaryl acylase represented a landmark achievement in green chemistry for antibiotic manufacturing [6] [10].
Mechanistic Understanding: Cephapirin's binding to penicillin-binding protein 3 (PBP3) in E. coli provided early insights into the differential affinities of β-lactams for various PBPs. This research revealed that bactericidal effects resulted from inhibition of transpeptidase and carboxypeptidase activities essential for peptidoglycan cross-linking, while filamentation (PBP3 inhibition) and cell lysis (PBP1 inhibition) represented distinct morphological outcomes [1] [4].
Table 2: Comparative Antimicrobial Spectrum of First-Generation Cephalosporins [1] [3] [5]
Organism Group | Representative Species | Cephapirin MIC₉₀ (µg/mL) | Cefazolin MIC₉₀ (µg/mL) | Cephalothin MIC₉₀ (µg/mL) |
---|---|---|---|---|
Gram-Positive Cocci | Staphylococcus aureus (MSSA) | 0.5-2.0 | 0.5-1.0 | 0.25-1.0 |
Streptococcus pyogenes | ≤0.12 | ≤0.12 | ≤0.12 | |
Streptococcus pneumoniae (Pen-S) | 0.25-1.0 | 0.25-1.0 | 0.25-0.5 | |
Gram-Negative Bacilli | Escherichia coli | 4-16 | 1-8 | 2-16 |
Klebsiella pneumoniae | 2-8 | 1-4 | 1-8 | |
Proteus mirabilis | 4-16 | 1-4 | 2-16 | |
Other | Haemophilus influenzae | ≥32 | ≥32 | ≥32 |
Bacteroides fragilis | ≥32 | ≥32 | ≥32 |
The industrial manufacturing of Cephapirin established quality control standards for cephalosporin production, particularly regarding impurity profiling. Analytical methods developed for Cephapirin, including ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS), achieved detection sensitivities of 0.15-0.4 parts per billion (ppb), setting benchmarks for monitoring β-lactam contaminants in pharmaceutical facilities. These techniques remain essential for preventing cross-contamination in multiproduct manufacturing plants [10].
Cephapirin's limitations against Gram-negative pathogens with inducible β-lactamases stimulated research into advanced-generation cephalosporins with improved stability profiles. This trajectory culminated in fourth-generation agents like cefepime that combine zwitterionic properties for enhanced outer membrane penetration with resistance to AmpC β-lactamases, and fifth-generation compounds like ceftaroline that exhibit anti-MRSA activity through high-affinity binding to PBP2a [1] [6]. Thus, Cephapirin represents both a therapeutic agent in its own right and a foundational molecule upon which modern cephalosporin design principles were established.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0